molecular formula C18H16N2O2 B6576663 N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide CAS No. 382597-27-5

N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide

Cat. No.: B6576663
CAS No.: 382597-27-5
M. Wt: 292.3 g/mol
InChI Key: CREUMVZEFGJIKN-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide: is a synthetic organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide typically involves the reaction of 3,4-dimethylaniline with 3-formylchromone under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • N-(2,3-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
  • N-(3,5-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide
  • N-(3,4-dimethoxyphenyl)-2-imino-2H-chromene-3-carboxamide

Comparison: N-(3,4-dimethylphenyl)-2-imino-2H-chromene-3-carboxamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development .

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-iminochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-14(9-12(11)2)20-18(21)15-10-13-5-3-4-6-16(13)22-17(15)19/h3-10,19H,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CREUMVZEFGJIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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